4-Amino-2-(2-bromophenyl)butan-2-OL
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Overview
Description
4-Amino-2-(2-bromophenyl)butan-2-OL is an organic compound with the molecular formula C10H14BrNO and a molecular weight of 244.13 g/mol . This compound features an amino group, a bromophenyl group, and a butanol moiety, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-(2-bromophenyl)butan-2-OL typically involves the reaction of 2-bromobenzaldehyde with a suitable amine and a reducing agent. One common method is the reductive amination of 2-bromobenzaldehyde with 2-amino-2-methylpropanol in the presence of a reducing agent like sodium borohydride. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound .
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-(2-bromophenyl)butan-2-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Formation of 4-Amino-2-(2-bromophenyl)butan-2-one
Reduction: Formation of 4-Amino-2-phenylbutan-2-OL
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Scientific Research Applications
4-Amino-2-(2-bromophenyl)butan-2-OL has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 4-Amino-2-(2-bromophenyl)butan-2-OL involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the bromophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-2-phenylbutan-2-OL
- 4-Amino-2-(2-chlorophenyl)butan-2-OL
- 4-Amino-2-(2-fluorophenyl)butan-2-OL
Uniqueness
4-Amino-2-(2-bromophenyl)butan-2-OL is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity compared to its analogs. The bromine atom can enhance the compound’s ability to participate in halogen bonding and other interactions, making it a valuable molecule for various applications .
Properties
Molecular Formula |
C10H14BrNO |
---|---|
Molecular Weight |
244.13 g/mol |
IUPAC Name |
4-amino-2-(2-bromophenyl)butan-2-ol |
InChI |
InChI=1S/C10H14BrNO/c1-10(13,6-7-12)8-4-2-3-5-9(8)11/h2-5,13H,6-7,12H2,1H3 |
InChI Key |
NXQJDGUJPOWTPU-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCN)(C1=CC=CC=C1Br)O |
Origin of Product |
United States |
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